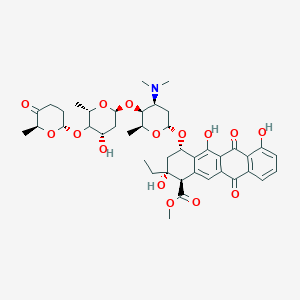

Aclarubicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting topoisomerases, this compound prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

It is known that this compound has a high volume of distribution, indicating extensive uptake by tissues . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, this compound leads to the death of rapidly dividing cancer cells . Additionally, this compound has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. Certain drugs can increase the risk or severity of methemoglobinemia when combined with this compound . Additionally, the efficacy of this compound can be influenced by the specific type and stage of cancer being treated .

Biochemical Analysis

Biochemical Properties

Aclarubicin plays a significant role in biochemical reactions. It interacts with both types of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle . This compound suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing the formation of free radicals, causing cell apoptosis, inhibiting angiogenesis, and exhibiting antimetastatic activity . It also inhibits the activity of chymotrypsin and the 20S proteasome .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level primarily through the inhibition of topoisomerase II binding to DNA . Moreover, this compound interacts with topoisomerase I in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical studies on animal models have proven relatively low toxicity of this compound with maintained antitumor activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Aclarubicin is produced through a fermentation process involving the bacterium Streptomyces galilaeus . The compound is extracted from the bacterial culture and purified using chromatographic techniques . The synthetic route involves the formation of the tetracyclic aglycone structure, followed by glycosylation to attach the sugar moieties .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces galilaeus, followed by extraction and purification processes . The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Aclarubicin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions involve the replacement of functional groups in this compound, often using nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Aclarubicin has a wide range of scientific research applications:

Comparison with Similar Compounds

Doxorubicin: Known for its broad-spectrum anticancer activity but associated with cardiotoxicity.

Daunorubicin: Primarily used in the treatment of leukemia but also has cardiotoxic effects.

Idarubicin: A derivative of daunorubicin with improved efficacy and reduced cardiotoxicity.

Aclarubicin’s unique properties and diverse mechanisms of action make it a valuable compound in the field of cancer research and therapy.

Properties

CAS No. |

57576-44-0 |

|---|---|

Molecular Formula |

C42H53NO15 |

Molecular Weight |

811.9 g/mol |

IUPAC Name |

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1 |

InChI Key |

USZYSDMBJDPRIF-OCYVOSCVSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Isomeric SMILES |

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Key on ui other cas no. |

57576-44-0 |

Pictograms |

Acute Toxic |

Synonyms |

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy |

Origin of Product |

United States |

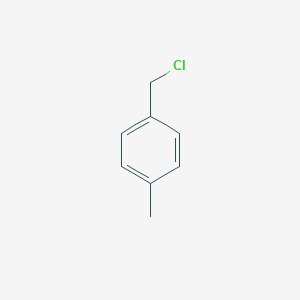

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)